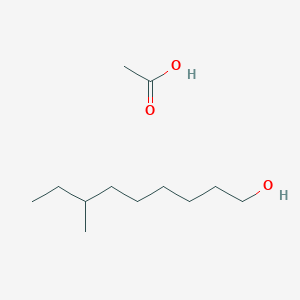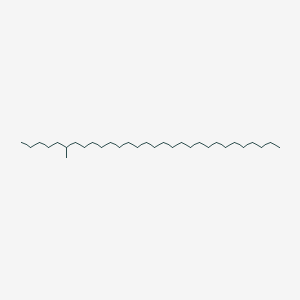
6-Methyl-triacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-triacontane is a long-chain hydrocarbon with the molecular formula C₃₁H₆₄ . It is a derivative of triacontane, where a methyl group is attached to the sixth carbon atom in the chain. This compound is part of the alkane family, characterized by single bonds between carbon atoms and a saturated hydrocarbon structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-triacontane typically involves the alkylation of triacontane. One common method is the Friedel-Crafts alkylation, where triacontane reacts with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process often includes distillation and purification steps to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methyl-triacontane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes, such as:
Combustion: Reacts with oxygen to produce carbon dioxide and water.
Halogenation: Reacts with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Cracking: Undergoes thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens and UV light.
Cracking: Requires high temperatures (450°C to 750°C) and a catalyst like zeolites.
Major Products Formed:
Combustion: Carbon dioxide (CO₂) and water (H₂O).
Halogenation: Haloalkanes (e.g., 6-chloro-triacontane).
Cracking: Smaller alkanes and alkenes.
Wissenschaftliche Forschungsanwendungen
6-Methyl-triacontane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its role in the cuticular waxes of plants and insects, contributing to water retention and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of lubricants and as a component in specialty waxes.
Wirkmechanismus
The mechanism of action of 6-Methyl-triacontane is primarily physical rather than chemical due to its inert nature. In biological systems, it forms a hydrophobic barrier that can prevent water loss and protect against environmental stress. Its molecular targets include the cuticular layers of plants and insects, where it integrates into the waxy coatings .
Vergleich Mit ähnlichen Verbindungen
Triacontane (C₃₀H₆₂): A straight-chain alkane without the methyl substitution.
Hentriacontane (C₃₁H₆₄): A straight-chain alkane with one more carbon atom but no methyl substitution.
Dotriacontane (C₃₂H₆₆): A straight-chain alkane with two more carbon atoms.
Uniqueness: 6-Methyl-triacontane is unique due to the presence of the methyl group, which can influence its physical properties, such as melting point and solubility, compared to its straight-chain counterparts .
Eigenschaften
CAS-Nummer |
81468-98-6 |
|---|---|
Molekularformel |
C31H64 |
Molekulargewicht |
436.8 g/mol |
IUPAC-Name |
6-methyltriacontane |
InChI |
InChI=1S/C31H64/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-30-31(3)29-27-7-5-2/h31H,4-30H2,1-3H3 |
InChI-Schlüssel |
HBACSNOOZXESPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)
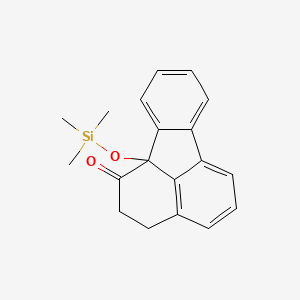
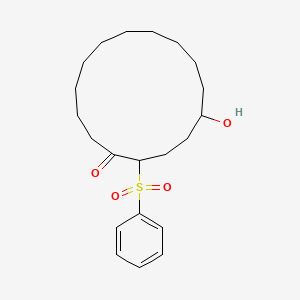
![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B14415152.png)
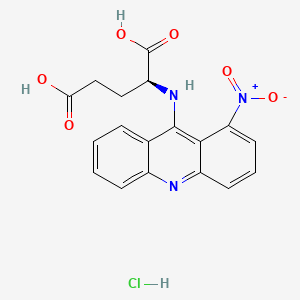
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)
![Phosphine, diphenyl[(phenylthio)methyl]-](/img/structure/B14415175.png)
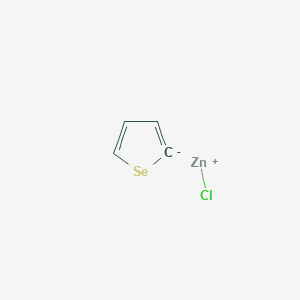

silane](/img/structure/B14415188.png)
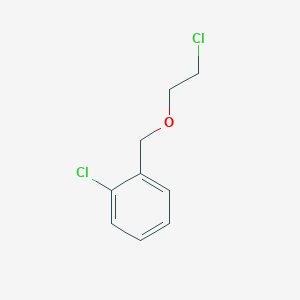
![[(Tert-butoxyethynyl)sulfanyl]benzene](/img/structure/B14415200.png)
